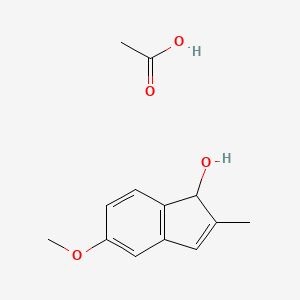

acetic acid;5-methoxy-2-methyl-1H-inden-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including acetic acid;5-methoxy-2-methyl-1H-inden-1-ol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can yield alcohols or amines from the compound.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of acetic acid;5-methoxy-2-methyl-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features

Uniqueness

Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

Acetic acid; 5-methoxy-2-methyl-1H-inden-1-ol, with the CAS number 646507-54-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an acetic acid moiety and an indenol framework. This structural arrangement contributes to its biological activity.

Biological Activities

-

Antimicrobial Properties

- Research indicates that compounds similar to 5-methoxy-2-methyl-1H-inden-1-ol exhibit significant antimicrobial activities. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Candida albicans . The presence of the methoxy group enhances lipophilicity, facilitating membrane penetration and antimicrobial action.

- Antioxidant Activity

-

Enzyme Inhibition

- Inhibitory effects on enzymes such as acetylcholinesterase have been reported for related compounds. These effects suggest potential applications in treating neurodegenerative diseases like Alzheimer's . The mechanism typically involves binding to the active site of the enzyme, thereby hindering its activity.

The biological activity of acetic acid; 5-methoxy-2-methyl-1H-inden-1-ol can be attributed to several mechanisms:

- Membrane Interaction : The lipophilic nature allows the compound to integrate into cell membranes, altering their permeability and disrupting microbial integrity.

- Reactive Oxygen Species Scavenging : The antioxidant properties stem from the ability to donate electrons to free radicals, neutralizing them and reducing oxidative stress.

- Enzyme Binding : The compound may interact with specific enzyme active sites, leading to inhibition or modulation of enzymatic activity.

Research Findings and Case Studies

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with acetic acid; 5-methoxy-2-methyl-1H-inden-1-ol. Potential areas include:

- Pharmacological Applications : Investigating its utility in drug formulations targeting microbial infections or neurodegenerative diseases.

- Mechanistic Studies : Elucidating the detailed molecular interactions at play in enzyme inhibition and antioxidant activity.

Properties

CAS No. |

646507-54-2 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

acetic acid;5-methoxy-2-methyl-1H-inden-1-ol |

InChI |

InChI=1S/C11H12O2.C2H4O2/c1-7-5-8-6-9(13-2)3-4-10(8)11(7)12;1-2(3)4/h3-6,11-12H,1-2H3;1H3,(H,3,4) |

InChI Key |

MRINVERGSSYPTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C1O)C=CC(=C2)OC.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.